molecular formula C13H20O3 B8014925 6-(3-Methoxyphenoxy)hexan-1-ol

6-(3-Methoxyphenoxy)hexan-1-ol

Cat. No.: B8014925
M. Wt: 224.30 g/mol
InChI Key: OOSSIWGUBJMXDT-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenoxy)hexan-1-ol is a synthetic alcohol derivative characterized by a hexanol backbone substituted with a 3-methoxyphenoxy group at the sixth carbon. Its structure allows for applications in crosslinking reactions, surface modification, or as a monomer in functionalized polymers .

Properties

IUPAC Name

6-(3-methoxyphenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-15-12-7-6-8-13(11-12)16-10-5-3-2-4-9-14/h6-8,11,14H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSSIWGUBJMXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-(4-Methoxyphenoxy)hexan-1-ol

  • Structural Difference : The methoxy group is para-substituted (4-position) on the phenyl ring instead of meta (3-position).
  • Impact :
    • Electronic Effects : The para-substitution may enhance electron-donating effects compared to meta, influencing reactivity in electrophilic aromatic substitution or polymerization.
    • Solubility : The para isomer may exhibit slightly higher crystallinity due to symmetrical packing, reducing solubility in polar solvents .
  • Applications: Similar use as a monomer, but differences in electronic properties could affect polymer backbone rigidity or optical properties.

Azo-Functionalized Analog: 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol

  • Structural Difference : Incorporates an azo (-N=N-) group linking two aromatic rings.
  • Impact: Optical Properties: Azo groups confer photoresponsiveness, enabling applications in light-switchable materials or dyes. Stability: The azo linkage may reduce thermal stability compared to the non-azo parent compound.
  • Applications: Used in photoactive polymers and liquid crystals, unlike the non-azo 6-(3-Methoxyphenoxy)hexan-1-ol, which lacks photoresponsiveness .

Benzyloxy-Substituted Analog: 6-(Benzyloxy)hexan-1-ol

  • Structural Difference: Replaces the methoxyphenoxy group with a benzyloxy group.
  • Synthetic Flexibility: The benzyloxy group is easier to deprotect (e.g., via hydrogenolysis) than the methoxyphenoxy group.
  • Applications: More suited for prodrug synthesis or lipid-based formulations compared to the methoxyphenoxy derivative .

Long-Chain Substituted Analog: 5-(Octyloxy)-6-phenyl-hexan-1-ol

  • Structural Difference : Features a long octyloxy chain and a phenyl group.
  • Impact: Hydrophobicity: The extended alkyl chain significantly increases lipophilicity, favoring use in surfactants or lubricants. Phase Behavior: Likely to form micelles or liquid crystalline phases, unlike the shorter-chain this compound.
  • Applications: Potential in emulsion stabilization or as a nonionic surfactant .

Physicochemical and Functional Comparison Table

Compound Molecular Weight Key Functional Groups Key Properties Applications
This compound ~254.3 g/mol Phenoxy ether, hydroxyl Moderate polarity, reactive hydroxyl Polymer synthesis, intermediates
6-(4-Methoxyphenoxy)hexan-1-ol ~254.3 g/mol Phenoxy ether (para) Higher crystallinity Materials with tuned rigidity
Azo-functionalized analog ~378.4 g/mol Azo, phenoxy ether Photoresponsive, lower thermal stability Light-driven materials, dyes
6-(Benzyloxy)hexan-1-ol ~208.3 g/mol Benzyl ether High lipophilicity Prodrugs, lipid formulations
5-(Octyloxy)-6-phenyl-hexan-1-ol ~306.5 g/mol Long alkyl chain, phenyl Surfactant-like behavior Emulsifiers, nonionic surfactants

Key Research Findings

  • Synthetic Routes: this compound is synthesized via nucleophilic substitution or Mitsunobu reactions, similar to its analogs . The methoxy group’s position influences reaction yields due to steric and electronic effects.
  • Stability : The ether linkage provides hydrolytic stability compared to esters, but the hydroxyl group remains reactive for further derivatization.

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